![molecular formula C16H23NO6 B3155253 Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate CAS No. 796113-35-4](/img/structure/B3155253.png)
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO6 . It has a molecular weight of 325.36 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.36 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Environmental Impact and Degradation
Research on the environmental impact and degradation pathways of compounds similar to Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate, focusing on synthetic phenolic antioxidants and fuel oxygenates like MTBE, highlights the persistence and potential toxicity of these chemicals in the environment. The studies emphasize the need for understanding their fate in various matrices, including water and soil, and the development of novel compounds with lower toxicity and environmental persistence (Runzeng Liu & S. Mabury, 2020; S. Thornton et al., 2020).
Synthetic Routes and Applications
The synthetic routes for similar compounds have been extensively studied, revealing potential industrial applications. For example, the detailed analysis of synthetic routes for Vandetanib indicates the value of certain intermediates in manufacturing processes, suggesting that compounds like this compound may also have significant industrial utility (W. Mi, 2015).
Biodegradation and Environmental Fate
The environmental fate and biodegradation of ethers such as MTBE, which share some structural characteristics with this compound, have been explored, providing insights into the potential environmental behavior of similar compounds. The research suggests limited biodegradability under certain conditions, with implications for pollution and remediation strategies (T. Schmidt et al., 2004; P. Squillace et al., 1997).
Potential for Novel Antioxidants
The environmental occurrence and impact of synthetic phenolic antioxidants highlight the need for novel antioxidants with reduced environmental impact. The research into such compounds suggests the potential for this compound and similar chemicals to serve as safer, more sustainable options (Runzeng Liu & S. Mabury, 2020).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which is often relevant for pharmaceutical compounds. As this compound is used for research purposes , its mechanism of action may be subject to ongoing investigation.
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)11-12(18)21-16(4,5)22-13(11)19/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNIQTXRQKOORC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.